![molecular formula C7H10ClNO B112843 2-(Aminomethyl)phenol hydrochloride CAS No. 61626-91-3](/img/structure/B112843.png)
2-(Aminomethyl)phenol hydrochloride
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Overview
Description
2-(Aminomethyl)phenol hydrochloride is a transition metal-containing compound that has an oxidation potential of 1.5 volts . It is used as a catalyst in the oxidation of organic compounds and as a molybdenum cofactor in the enzyme sulfite oxidase, which catalyzes the conversion of sulfite to sulfate .
Synthesis Analysis
The synthesis of 2-(aminomethyl)phenol and its derivatives, the reactants for 2-substituted 1,3-benzoxazines, are synthesized by HCl hydrolysis from the typical benzoxazines . The phenol/aniline-based mono-oxazine benzoxazine, PH-a, and the bisphenol A/aniline-based bis-oxazine benzoxazine, BA-a, are used as examples to demonstrate the feasibility of this new approach .Molecular Structure Analysis
The molecular formula of 2-(Aminomethyl)phenol hydrochloride is C7H10ClNO . The molecular weight is 159.613 Da .Chemical Reactions Analysis
Phenols and phenolic ethers are significant scaffolds recurring both in nature and among approved small-molecule pharmaceuticals . This compound presents the first comprehensive compilation and analysis of the structures of U.S. FDA-approved molecules containing phenol or phenolic ether fragments .Physical And Chemical Properties Analysis
The molecular weight of 2-(Aminomethyl)phenol hydrochloride is 123.15 g/mol . The molecular formula is C7H9NO .Scientific Research Applications
Synthesis and Chemical Applications
A study by Deana et al. (1983) explored various ring-fused analogues of 2-(aminomethyl)phenol for their saluretic and diuretic effects, highlighting its potential use in medical chemistry. Specifically, 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride and 7-(aminomethyl)-6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene hydrochloride showed high activity in this regard Deana et al.. Cui et al. (2020) demonstrated the versatility of 2-(aminomethyl)phenol and its derivatives in synthesizing 2-substituted 1,3-benzoxazines, emphasizing its role in novel benzoxazine synthesis and the potential for further chemical applications Cui et al..
One-Pot Synthesis Method
Liu Han-wen (2010) developed a "One-pot" synthesis method for 2-(N-substituted aminomethyl)phenols, offering a green route for the preparation of this compound. This method was found to be more efficient compared to traditional step-by-step synthesis Liu Han-wen.
Saluretic and Diuretic Effects
A series of studies by Stokker et al. (1981, 1982) focused on the saluretic and diuretic effects of 2-(aminomethyl)phenols, observing how modifications in the chemical structure affect its biological activity. These findings suggest that 2-(aminomethyl)phenol derivatives could have potential therapeutic applications, though further research is needed to understand the full scope of their utility Stokker et al., 1981; Stokker et al., 1982.
Pharmaceutical Synthesis
Lee et al. (1984) synthesized a series of compounds related to 2-(aminomethyl)phenol and tested them for their diuretic activities. They identified ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate as a highly potent diuretic, indicating the potential of 2-(aminomethyl)phenol derivatives in developing new therapeutic agents Lee et al..
Redox Properties and Electronic Structures
Gennarini et al. (2017) studied the redox properties and electronic structures of 2-(aminomethyl)phenol derivatives, particularly focusing on phenoxo- and hydroxo-bridged dicopper complexes. Their research provides insights into the influence of ligand topology on redox and spectroscopic properties, which can be crucial for designing new copper complexes with specific properties Gennarini et al..
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(aminomethyl)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H,5,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKWXHAMMQCKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622123 |
Source
|
Record name | 2-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)phenol hydrochloride | |
CAS RN |
142418-57-3, 61626-91-3 |
Source
|
Record name | 2-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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